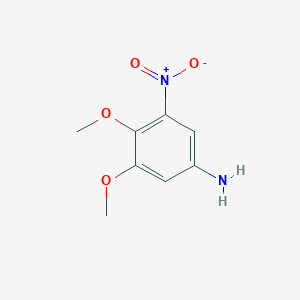![molecular formula C16H15NO4 B8543052 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid
Vue d'ensemble
Description
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a benzyloxycarbonylamino group and a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.
Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The benzyloxycarbonylamino group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Benzyloxycarbonylamino-3-carboxybenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less reactive.
4-Benzyloxycarbonylamino-benzoic acid: Lacks the methyl group, which may affect its reactivity and interactions.
3-Methylbenzoic acid: Lacks both the benzyloxycarbonylamino group and the additional functional groups, making it a simpler molecule.
Uniqueness
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is unique due to the presence of both the benzyloxycarbonylamino group and the methyl group, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
3-methyl-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-9-13(15(18)19)7-8-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
YWEMBZPSYGFVOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)

![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)



![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)
![(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8543057.png)



![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)


